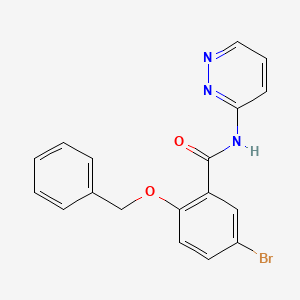
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom at the 5th position, a phenylmethyl ether group at the 2nd position, and a pyridazinyl group attached to the nitrogen atom of the benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Etherification: The phenylmethyl ether group can be introduced by reacting the brominated benzene derivative with benzyl alcohol in the presence of a base such as potassium carbonate.
Amidation: The final step involves the formation of the benzamide by reacting the intermediate with 3-pyridazinylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present and the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with an aryl or vinyl group using a palladium catalyst and a boronic acid or ester.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide can be used under conditions such as reflux in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while Suzuki-Miyaura coupling would yield a biaryl compound.
科学研究应用
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: The compound can be used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
作用机制
The mechanism of action of 5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyridazinyl group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
相似化合物的比较
Similar Compounds
5-Bromo-2-[(phenylmethyl)oxy]-N-2-pyridinylbenzamide: Similar structure but with a pyridinyl group instead of a pyridazinyl group.
2-Bromo-5-methoxybenzoic acid: Similar brominated benzene ring but with a methoxy group and a carboxylic acid functional group.
Uniqueness
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide is unique due to the presence of the pyridazinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specific research applications where other similar compounds may not be as effective.
属性
分子式 |
C18H14BrN3O2 |
|---|---|
分子量 |
384.2 g/mol |
IUPAC 名称 |
5-bromo-2-phenylmethoxy-N-pyridazin-3-ylbenzamide |
InChI |
InChI=1S/C18H14BrN3O2/c19-14-8-9-16(24-12-13-5-2-1-3-6-13)15(11-14)18(23)21-17-7-4-10-20-22-17/h1-11H,12H2,(H,21,22,23) |
InChI 键 |
QIMKYQWHJJFABT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)C(=O)NC3=NN=CC=C3 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
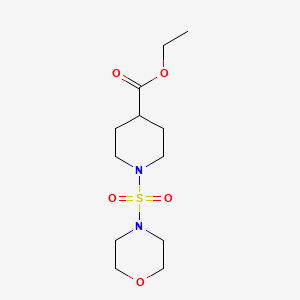
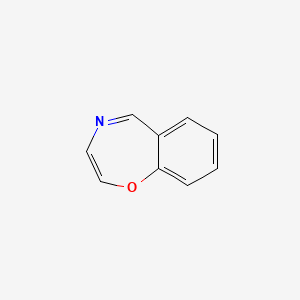
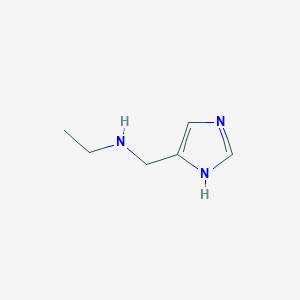
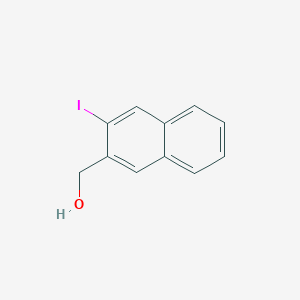
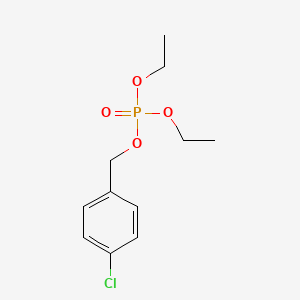
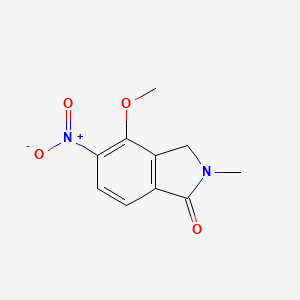
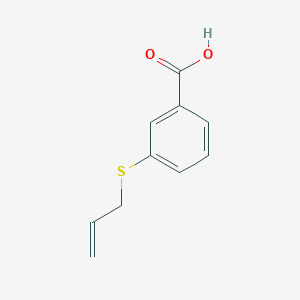
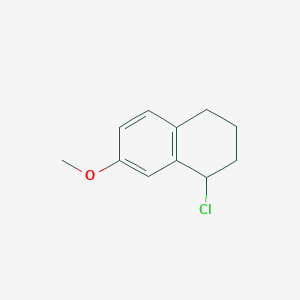
![N-[(Oxolan-2-yl)methylidene]hydroxylamine](/img/structure/B8686861.png)

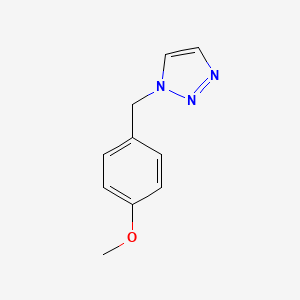
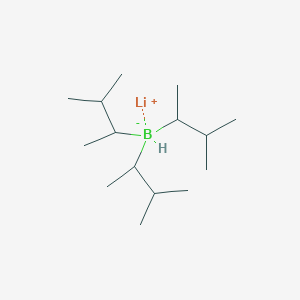

![4-Amino-2-methyl-[1,5]-naphthyridine](/img/structure/B8686900.png)
